molecular formula C21H21NO3 B5568769 Propan-2-yl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

Propan-2-yl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B5568769
M. Wt: 335.4 g/mol
InChI Key: QNVPHUJJOQKGIZ-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate: is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methoxyphenyl group and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-methylquinoline with 4-methoxybenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to esterification with propan-2-ol and a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions to form a dihydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of 2-(4-hydroxyphenyl)-6-methylquinoline-4-carboxylate.

    Reduction: Formation of 2-(4-methoxyphenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate.

    Substitution: Formation of 2-(4-aminophenyl)-6-methylquinoline-4-carboxylate.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, Propan-2-yl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic effects. It may have applications in treating diseases where modulation of specific biological pathways is beneficial.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzyme activity by binding to the active site. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions or hydrogen bonding. The carboxylate ester can undergo hydrolysis to release the active quinoline derivative, which then exerts its biological effects.

Comparison with Similar Compounds

    2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid: Similar structure but lacks the propan-2-yl ester group.

    2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylate: Similar structure with a hydroxyl group instead of a methoxy group.

    2-(4-Methoxyphenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate: Reduced quinoline ring.

Uniqueness: Propan-2-yl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is unique due to the presence of the propan-2-yl ester group, which can influence its solubility, stability, and biological activity. This ester group can be hydrolyzed to release the active quinoline derivative, providing a controlled release mechanism in biological systems.

Properties

IUPAC Name

propan-2-yl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-13(2)25-21(23)18-12-20(15-6-8-16(24-4)9-7-15)22-19-10-5-14(3)11-17(18)19/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVPHUJJOQKGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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